molecular formula C22H22N2O5S B2860900 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate CAS No. 877637-33-7

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2860900
CAS No.: 877637-33-7
M. Wt: 426.49
InChI Key: PZYYJMQDEMWEOZ-UHFFFAOYSA-N
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Description

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate (CAS: 877637-33-7; C₂₂H₂₂N₂O₅S; MW: 426.4855) features a pyran-4-one core substituted with a (4,6-dimethylpyrimidin-2-yl)thioether group at the 6-position and a 2-(4-ethoxyphenyl)acetate ester at the 3-position (Fig. 1). Its structural complexity arises from the combination of heterocyclic moieties (pyranone and pyrimidine) and the ethoxyphenyl group, which may enhance lipophilicity and modulate electronic properties for biological interactions .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-4-27-17-7-5-16(6-8-17)10-21(26)29-20-12-28-18(11-19(20)25)13-30-22-23-14(2)9-15(3)24-22/h5-9,11-12H,4,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYYJMQDEMWEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate is a complex organic molecule characterized by its unique structural features, including a pyran ring, pyrimidine moiety, and an ethoxyphenyl acetate group. This combination suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N2O5SC_{24}H_{30}N_{2}O_{5}S, with a molecular weight of approximately 462.6 g/mol. The structural complexity arises from the presence of multiple functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC24_{24}H30_{30}N2_{2}O5_{5}S
Molecular Weight462.6 g/mol
Structural FeaturesPyran, Pyrimidine, Thioether linkage
SolubilityVaries with solvent

Antimicrobial Activity

Compounds similar to This compound have demonstrated significant antimicrobial properties. Studies indicate that derivatives containing pyrimidine and pyran structures exhibit considerable activity against various bacterial strains, suggesting that this compound may possess similar effects due to its structural components .

Anticancer Properties

Research has shown that pyran derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have been tested against several cancer cell lines such as HCT116 and MDA-MB-435, revealing IC50 values in the low micromolar range . The presence of electron-withdrawing groups in the structure is believed to enhance these anticancer activities.

Herbicidal Activity

Compounds featuring the 4,6-dimethylpyrimidin-2-yl moiety have been reported to possess herbicidal activity against monocotyledonous plants. Preliminary bioassays suggest that this compound may also demonstrate herbicidal effects at specific concentrations .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies typically involve assessing binding affinities and inhibition constants against enzymes or receptors relevant to disease pathways. Such studies are crucial for elucidating the mechanism of action and potential therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Testing : A study involving derivatives of similar structures showed effective inhibition against Gram-positive bacteria, indicating that modifications in the thioether or aromatic groups could enhance activity .
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines indicated that compounds with similar pyran structures exhibited significant cytotoxicity, with some derivatives achieving IC50 values as low as 0.25 µM against aggressive cancer types .
  • Herbicidal Efficacy : Compounds derived from 4,6-dimethylpyrimidin-2-yl exhibited herbicidal activity at concentrations of 100 mg/L against target species like Digitaria sanguinalis L., suggesting potential agricultural applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The target compound’s 4-ethoxyphenyl group distinguishes it from analogs with substituents such as halogens, nitro groups, or alternative aryl systems. Key examples include:

Compound ID Substituent Molecular Formula Molecular Weight CAS Number
BC84700 (Target) 4-Ethoxyphenyl C₂₂H₂₂N₂O₅S 426.4855 877637-33-7
BE80462 4-Fluorophenyl C₁₈H₁₃FN₂O₄S 372.3702 877637-34-8
BF77495 4-Chlorophenyl C₂₀H₁₇ClN₂O₄S 416.878 877637-43-9
BD68363 4-Nitrophenyl C₂₀H₁₇N₃O₆S 427.4305 877637-47-3

Key Observations :

  • This could influence binding affinity in biological targets (e.g., enzymes or receptors) .
  • The nitro group (BD68363) may introduce polar interactions or redox activity .
  • Steric Effects : The ethoxy group’s bulkiness could sterically hinder interactions compared to smaller substituents like fluorine.

Core Heterocyclic Modifications

Pyrimidine-Thioether Derivatives
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (CAS: N/A; C₁₂H₁₆N₂O₃S₂): Features a thietane ring fused to the pyrimidine core. The thietane’s strained three-membered ring may increase reactivity compared to the dimethylpyrimidine in the target compound .
Thieno-Pyrimidinone Derivatives
  • [6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic Acid (CAS: 7518-98-1; C₁₅H₁₂N₂O₄S): Replaces the pyranone core with a thieno-pyrimidinone system.

Preparation Methods

Nucleophilic Substitution of 2-Chloro-4,6-dimethylpyrimidine

2-Chloro-4,6-dimethylpyrimidine reacts with thiourea in ethanol under reflux (78–80°C) for 6–8 hours, yielding 4,6-dimethylpyrimidine-2-thiol with 85–90% efficiency. The reaction proceeds via an SNAr mechanism, where the chloride leaving group is displaced by the thiolate nucleophile.

Key Conditions

  • Solvent: Anhydrous ethanol
  • Base: Triethylamine (1.2 eq.)
  • Temperature: Reflux (78°C)
  • Yield: 89%

Direct Thiolation of 4,6-Dimethylpyrimidin-2-amine

Alternative methods involve treating 4,6-dimethylpyrimidin-2-amine with Lawesson’s reagent in tetrahydrofuran (THF) at 0–5°C. This method avoids halogenated precursors but requires strict temperature control to prevent over-reduction.

Key Conditions

  • Reagent: Lawesson’s reagent (1.1 eq.)
  • Solvent: THF
  • Temperature: 0–5°C (2 hours), then room temperature (12 hours)
  • Yield: 76%

Thioether Linkage Formation

The thioether bridge (–S–CH2–) connects the pyrimidine and pyranone moieties. This step demands anhydrous conditions to prevent oxidation of the thiol group.

Alkylation of 4,6-Dimethylpyrimidine-2-thiol

The thiol intermediate reacts with methyl bromoacetate in dimethylformamide (DMF) using sodium hydride (NaH) as a base.

Reaction Mechanism

  • Deprotonation of thiol to thiolate (NaH)
  • Nucleophilic attack on methyl bromoacetate
  • Elimination of bromide

Optimized Parameters

  • Solvent: DMF (anhydrous)
  • Base: NaH (1.5 eq.)
  • Temperature: 0°C → room temperature (4 hours)
  • Yield: 82%

Alternative Coupling Agents

Patent literature describes using 1,1'-carbonyldiimidazole (CDI) to activate the methylene bridge. This method reduces side products but increases cost.

Pyranone Synthesis and Functionalization

The 4-oxo-4H-pyran-3-yl core is synthesized via a Knoevenagel condensation followed by cyclization.

Knoevenagel Condensation

Ethyl acetoacetate and glyoxylic acid undergo condensation in acetic acid catalyzed by piperidine.

Reaction Scheme
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{OHCCOOH} \xrightarrow{\text{piperidine}} \text{4-Oxo-4H-pyran-3-carboxylic acid ethyl ester}
$$

Conditions

  • Catalyst: Piperidine (5 mol%)
  • Solvent: Acetic acid
  • Temperature: 110°C (8 hours)
  • Yield: 75%

Ester Hydrolysis and Activation

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH (2M), then activated with thionyl chloride (SOCl2) for subsequent coupling.

Esterification with 2-(4-Ethoxyphenyl)acetic Acid

The final step couples the pyranone-pyrimidine intermediate with 2-(4-ethoxyphenyl)acetic acid.

Steglich Esterification

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate ester bond formation in dichloromethane (DCM).

Optimized Protocol

  • Carboxylic acid: 1.2 eq.
  • DCC: 1.5 eq.
  • DMAP: 0.1 eq.
  • Solvent: DCM (anhydrous)
  • Temperature: 0°C → room temperature (12 hours)
  • Yield: 68%

Alternative: Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine in THF improves yields to 74% but requires stringent moisture control.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and dimers.

Spectroscopic Data

Technique Key Signals
¹H NMR δ 2.45 (s, 6H, pyrimidine-CH3), δ 4.21 (q, 2H, OCH2CH3), δ 6.89–7.32 (m, Ar-H)
¹³C NMR δ 167.8 (C=O), δ 158.4 (pyrimidine-C2), δ 114.2–160.1 (aromatic carbons)
IR 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyranone C=O), 1240 cm⁻¹ (C-O-C)
MS (ESI+) m/z 427.15 [M+H]+ (calculated 426.49)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
SNAr Thiolation High reproducibility Requires halogenated precursors 89
Lawesson’s Route Avoids halogens Sensitive to moisture 76
Steglich Ester Mild conditions Costly reagents 68
Mixed Anhydride Higher yield Complex workup 74

Stability Considerations

The thioether linkage is prone to oxidation during storage. Patent data recommends storing the final compound under nitrogen at –20°C with 0.1% BHT as stabilizer. Photodegradation studies indicate <5% decomposition under UV light (254 nm) after 48 hours.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes. Key modifications include:

  • Microchannel reactors for thioether formation (residence time: 15 minutes)
  • Falling film evaporators for solvent removal

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Formation of the pyrimidine-thioether linkage by reacting 4,6-dimethylpyrimidin-2-thiol with a bromomethylpyranone intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Step 2 : Esterification of the pyranone core with 2-(4-ethoxyphenyl)acetic acid using DCC/DMAP coupling agents in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, 60°C65–7092%
2DCC/DMAP, DCM50–5595%

Q. What structural features influence its biological activity?

Critical motifs include:

  • Thioether bridge : Enhances membrane permeability and redox stability .
  • 4-Oxo-pyran ring : Acts as a hydrogen-bond acceptor for enzyme binding (e.g., kinase inhibition) .
  • 4-Ethoxyphenyl group : Modulates lipophilicity and aryl receptor interactions .

Structural analogs lacking the thioether moiety show 3–5× reduced antimicrobial activity in Staphylococcus aureus models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Replace DMF with acetonitrile to reduce side reactions (e.g., oxidation of thiols), improving yield by 15% .
  • Catalyst screening : Use N-hydroxysuccinimide (NHS) with EDC·HCl for esterification, achieving 75% yield vs. 55% with DCC .
  • Temperature control : Lower Step 1 to 40°C to prevent pyranone decomposition, confirmed by TLC monitoring .

Q. What analytical techniques resolve structural ambiguities or purity issues?

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile (70:30) to detect impurities <0.1% .
  • X-ray crystallography : Resolve stereochemistry of the pyranone ring; bond angles (C4-O4-C3 = 120.5°) confirm planarity .
  • NMR (¹H/¹³C) : Key signals include δ 2.35 ppm (pyrimidine-CH₃) and δ 4.12 ppm (ethoxy-OCH₂) .

Q. How to address contradictions in reported bioactivity (e.g., antimicrobial vs. anticancer efficacy)?

  • Dose-response studies : Test IC₅₀ values across concentrations (1–100 µM). For example, anticancer activity (HCT-116 cells) peaks at 50 µM, while antimicrobial effects plateau at 25 µM .
  • Target selectivity profiling : Use kinase inhibition assays (e.g., EGFR vs. CDK2) to identify off-target effects .
  • Metabolic stability : Assess liver microsome degradation; poor stability in rat models may explain variable in vivo results .

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